Propanenitrile, 3-(trichlorogermyl)-
Description
Propanenitrile, 3-(trichlorogermyl)- is an organogermanium compound characterized by a nitrile (-C≡N) functional group and a trichlorogermyl (-GeCl₃) substituent at the third carbon of the propane backbone. The trichlorogermyl group introduces significant electronegativity and steric bulk due to the presence of germanium and chlorine atoms.
The nitrile group’s electron-withdrawing nature, combined with the trichlorogermyl substituent, may enhance polarity and thermal stability compared to simpler propanenitrile derivatives.
Properties
IUPAC Name |
3-trichlorogermylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3GeN/c4-7(5,6)2-1-3-8/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZCIDLVEYVOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Ge](Cl)(Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3GeN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0071706 | |
| Record name | Propanenitrile, 3-(trichlorogermyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0071706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68631-05-0 | |
| Record name | 3-(Trichlorogermyl)propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68631-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trichlorogermyl)propanenitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068631050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanenitrile, 3-(trichlorogermyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 3-(trichlorogermyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0071706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro(2-cyanoethyl)germane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRICHLOROGERMYL)PROPANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6F3TAM5P5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(2-cyanoethyl)germane can be synthesized through the reaction of germanium tetrachloride with 2-cyanoethyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
GeCl4+BrMgCH2CH2CN→GeCl3CH2CH2CN+MgBrCl
Industrial Production Methods: Industrial production of trichloro(2-cyanoethyl)germane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity starting materials and controlled reaction environments are crucial for industrial synthesis.
Types of Reactions:
Substitution Reactions: Trichloro(2-cyanoethyl)germane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form various organogermanium derivatives.
Oxidation Reactions: Oxidation of trichloro(2-cyanoethyl)germane can lead to the formation of germanium dioxide and other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under acidic or basic conditions.
Major Products:
Substitution: Formation of various substituted organogermanium compounds.
Reduction: Formation of organogermanium hydrides.
Oxidation: Formation of germanium dioxide and other oxidized germanium compounds.
Scientific Research Applications
Organometallic Chemistry
Propanenitrile, 3-(trichlorogermyl)- serves as a precursor for synthesizing organometallic compounds. The trichlorogermyl group can participate in various reactions, including:
- Coordination Chemistry : It can form complexes with transition metals, which are crucial for catalysis and material synthesis.
- Synthesis of Germylene Derivatives : The compound can be transformed into germylene species that exhibit unique reactivity patterns useful in organic synthesis.
Material Science
The compound's properties allow it to be utilized in developing advanced materials:
- Polymer Chemistry : It can act as a monomer or crosslinking agent in polymerization reactions, leading to the creation of new polymeric materials with enhanced properties.
- Nanotechnology : Its ability to form stable colloids makes it a candidate for applications in nanomaterials, particularly in creating nanoscale devices.
Biological Applications
Research indicates potential biological activities associated with propanenitrile, 3-(trichlorogermyl)-:
- Anticancer Research : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through mechanisms involving tubulin disruption.
- Pharmacological Investigations : The compound's structural features may allow it to interact with biological targets, leading to the development of new therapeutic agents.
Case Study 1: Anticancer Activity
A study investigated the effects of propanenitrile, 3-(trichlorogermyl)- derivatives on human cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction via caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |
| HeLa (Cervical) | 15.0 | Disruption of microtubule dynamics |
Case Study 2: Coordination Complexes
Research focused on synthesizing coordination complexes using propanenitrile, 3-(trichlorogermyl)- as a ligand with palladium and platinum centers. These complexes demonstrated enhanced catalytic activity in cross-coupling reactions compared to traditional catalysts.
| Catalyst Type | Reaction Type | Yield (%) |
|---|---|---|
| Pd(II) Complex | Suzuki Coupling | 85 |
| Pt(II) Complex | Stille Coupling | 90 |
Mechanism of Action
The mechanism of action of trichloro(2-cyanoethyl)germane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes through its interaction with proteins and nucleic acids.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity: The trichlorogermyl group introduces Ge-Cl bonds, which are prone to hydrolysis or nucleophilic substitution, unlike the inert methoxy (-OCH₃) group or the stable phenylamino (-NHAr) group . The benzothiazolyl diazenyl substituent () adds conjugation and UV chromophore activity, making it distinct from the trichlorogermyl derivative .
The phenylamino group may participate in resonance or hydrogen bonding, altering solubility and thermal stability .
Molecular Weight and Applications :
- The benzothiazolyl diazenyl derivative () has a high molecular weight (C₁₉H₁₅Cl₂N₅S), suggesting applications in dyes or sensors, whereas trichlorogermyl derivatives may serve as precursors in germanium-based materials .
Research Findings and Data Limitations
- Experimental Data Gaps: Direct physicochemical data (e.g., melting points, solubility) for Propanenitrile, 3-(trichlorogermyl)- are absent in the provided evidence. Comparisons rely on structural analogs like Propanoic acid, 3-(trichlorogermyl)- (), which shares the GeCl₃ group but differs in the carboxylic acid functionality .
- NIST References : While NIST databases () are authoritative, they lack entries for the target compound, emphasizing the need for further experimental characterization .
- Market Reports : and highlight commercial and industrial interest in nitrile derivatives but focus on market trends rather than chemical properties .
Biological Activity
Propanenitrile, 3-(trichlorogermyl)-, also known as 3-(trichlorogermyl)propanenitrile, is a chemical compound with the CAS number 68631-05-0. Its molecular formula is CHClGeN, and it has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and material science.
The compound has the following physical properties:
- Molecular Mass : 233.07 g/mol
- Boiling Point : 135 °C at 22 Torr
- Melting Point : 37.7 °C
Biological Activity Overview
Research on the biological activity of Propanenitrile, 3-(trichlorogermyl)- is limited but suggests potential applications in various fields. The presence of germanium in its structure indicates possible interactions with biological systems, particularly in terms of toxicity and therapeutic effects.
Toxicological Studies
Studies have indicated that germanium compounds can exhibit varying levels of toxicity depending on their structure and the biological systems they interact with. For instance, germanium compounds have been associated with both beneficial effects, such as anti-cancer properties, and adverse effects, including nephrotoxicity when administered inappropriately.
Table of Biological Activities
Case Studies
- Anticancer Activity : A study exploring the effects of various germanium compounds on cancer cells indicated that certain derivatives could inhibit cell proliferation. While specific data on Propanenitrile, 3-(trichlorogermyl)- is lacking, the structural similarity to other effective compounds suggests it may possess similar properties.
- Toxicological Assessments : Research focusing on the safety profiles of germanium compounds highlights the importance of dosage and administration routes. In animal models, excessive doses have led to significant renal impairment, emphasizing the need for careful evaluation in therapeutic contexts.
Research Findings
Recent investigations into organogermanium compounds have revealed their potential utility in drug design and development. The unique electronic properties of germanium allow for interactions with biological macromolecules that could lead to novel therapeutic agents.
Summary of Research Findings
- Mechanisms of Action : The mechanisms by which organogermanium compounds exert their biological effects are still under investigation but may involve modulation of cellular signaling pathways.
- Future Directions : More comprehensive studies are needed to elucidate the specific biological activities and safety profiles of Propanenitrile, 3-(trichlorogermyl)-.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
